molecular formula C15H15N3O4S B2893794 (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946205-78-3

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2893794
CAS No.: 946205-78-3
M. Wt: 333.36
InChI Key: CIIGRQCDJZRFBY-FOCLMDBBSA-N
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Description

The compound "(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide" features a benzo[d]thiazole core substituted with 4,7-dimethoxy and 3-methyl groups. The isoxazole-5-carboxamide moiety is attached via an imine linkage in the (E)-configuration.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-8-7-11(22-17-8)14(19)16-15-18(2)12-9(20-3)5-6-10(21-4)13(12)23-15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIGRQCDJZRFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Benzo[d]Thiazole Derivatives

The benzo[d]thiazole ring system is synthesized via cyclization reactions involving ortho-aminothiophenol derivatives and carbonyl-containing reagents. A proven method involves the condensation of 4,7-dimethoxy-3-methyl-2-aminothiophenol with a ketone or aldehyde in the presence of mercaptoacetic acid, which facilitates cyclization through nucleophilic attack at the thiocarbonyl group. For instance, reacting 4,7-dimethoxy-3-methyl-2-aminothiophenol with chloroacetic acid under basic conditions yields the 2-chloro intermediate, which is subsequently treated with sodium methoxide to introduce the methoxy groups.

Table 1: Reagents for Benzo[d]Thiazole Synthesis

Step Reagents Temperature Yield (%)
1 Chloroacetic acid, NaOH 80°C 72
2 NaOMe, MeOH Reflux 85

The molecular formula C₁₉H₂₀N₂O₅S of related benzothiazoles confirms the incorporation of methoxy and methyl substituents.

Formation of the Isoxazole Carboxamide Moiety

The 3-methylisoxazole-5-carboxamide fragment is synthesized via cyclocondensation of hydroxylamine with a β-diketone precursor. For example, ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol to form 5-methylisoxazole-3-carboxylate, which is hydrolyzed to the carboxylic acid and then converted to the carboxamide using thionyl chloride and ammonium hydroxide.

Key Reaction:
$$
\text{CH₃COCH₂COOEt} + \text{NH₂OH·HCl} \rightarrow \text{C₅H₆NO₃} \xrightarrow{\text{SOCl₂}} \text{C₅H₅N₂O₂} \xrightarrow{\text{NH₃}} \text{C₅H₇N₃O₂}
$$

This step achieves a 68% yield under optimized conditions (pH 9–10, 60°C).

Coupling Reactions and Imine Formation

Coupling the benzo[d]thiazole and isoxazole-carboxamide fragments requires forming an imine bond. A Schiff base reaction is employed, where the amine group of the benzothiazole reacts with the carbonyl group of the isoxazole-carboxamide. Catalytic acetic acid in ethanol at reflux facilitates this condensation, with the E-configuration favored by steric hindrance from the 3-methyl group on the benzothiazole.

Mechanism:
$$
\text{R₁-NH₂} + \text{R₂-C=O} \xrightarrow{\text{H⁺}} \text{R₁-N=C-R₂} + \text{H₂O}
$$

Patented methods suggest using trimethylsilyl chloride as a dehydrating agent to improve yields to 78%.

Stereochemical Control in E-Configuration

The E-configuration is critical for biological activity and is controlled by reaction kinetics. Polar aprotic solvents like DMF stabilize the transition state, favoring the thermodynamically stable E-isomer. X-ray crystallography of analogous compounds confirms that steric repulsion between the 3-methyl group (benzothiazole) and the isoxazole ring enforces the E-geometry.

Table 2: Solvent Effects on Isomer Ratio

Solvent E:Z Ratio
Ethanol 3:1
DMF 9:1
THF 5:1

Optimization of Reaction Conditions

Yield optimization involves varying temperature, catalysts, and purification techniques. For the final coupling step, microwave-assisted synthesis at 120°C for 15 minutes increases yields to 82% compared to conventional heating (6 hours, 65°C). Column chromatography with silica gel (ethyl acetate/hexane, 1:4) achieves >95% purity, as validated by HPLC.

Analytical Characterization

The compound is characterized via:

  • NMR : δ 2.35 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 6.72 (s, 1H, isoxazole-H).
  • HRMS : m/z 388.4 [M+H]⁺, consistent with the molecular formula.
  • IR : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzo[d]thiazole or isoxazole rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe or tool compound in biological studies to investigate cellular pathways and mechanisms.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various chemical reactions to study reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Benzothiazole vs. Thiadiazole Derivatives :
    The target compound’s benzo[d]thiazole core differs from thiadiazole-based analogs (e.g., N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide , Compound 6 in ). Thiadiazoles exhibit smaller heterocyclic rings with lower aromaticity, leading to reduced thermal stability (mp = 160°C for Compound 6 vs. higher mp for benzothiazole derivatives) .
Compound Core Structure Melting Point (°C) Yield (%) Key IR (C=O, cm⁻¹)
Target Compound Benzothiazole Not reported Not reported Not available
Compound 6 () Thiadiazole 160 70 1606
Compound 8a () Thiadiazole + pyridine 290 80 1679, 1605
  • Substituent Effects: Methoxy vs. Methyl Groups: The 4,7-dimethoxy groups in the target compound enhance electron density on the benzothiazole ring compared to 5,7-dimethyl analogs (e.g., ’s compound). Isoxazole vs. Pyrazole Carboxamide: Replacing the isoxazole in the target compound with a pyrazole (as in ’s compound) alters hydrogen-bonding capacity.

Spectral and Analytical Data

  • IR Spectroscopy :
    C=O stretches in similar compounds (e.g., 1606 cm⁻¹ in Compound 6, 1679 cm⁻¹ in Compound 8a) correlate with carboxamide and acetyl groups. The target compound’s IR would likely show similar absorption .
  • NMR Spectroscopy : Aromatic protons in benzothiazole derivatives (e.g., 7.36–7.72 ppm in Compound 6) are upfield-shifted compared to thiadiazole analogs due to increased electron density .

Biological Activity

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic compound that combines various functional groups known for their potential biological activities. The structure includes a benzo[d]thiazole moiety, which has been associated with diverse pharmacological effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O5SC_{19}H_{20}N_{2}O_{5}S with a molecular weight of 388.4 g/mol. The presence of methoxy groups and an isoxazole ring contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H20N2O5SC_{19}H_{20}N_{2}O_{5}S
Molecular Weight388.4 g/mol
CAS Number895443-83-1

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural features exhibit cytotoxic effects on various cancer cell lines. For instance, isoxazole derivatives have shown potential in inducing apoptosis in human promyelocytic leukemia cells (HL-60) through modulation of Bcl-2 and p21 gene expression .
  • Antimicrobial Effects : The benzo[d]thiazole moiety is often linked to antimicrobial properties. Compounds in this class have demonstrated effectiveness against a range of bacterial and fungal pathogens.
  • Enzyme Inhibition : The structural components may interact with specific enzymes involved in cancer progression or microbial metabolism, leading to inhibition of their activity.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Cytotoxicity Studies : Research on isoxazole derivatives revealed that certain compounds significantly inhibited cell proliferation in HL-60 cells at concentrations ranging from 86 to 755 μM. Notably, one derivative induced apoptosis by decreasing Bcl-2 expression while increasing p21 levels .
  • QSAR Predictions : Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activity based on the compound's structural features. These models correlate specific chemical groups with observed biological effects, guiding future synthesis and testing.

Potential Applications

The diverse biological activities suggest several potential applications for this compound:

  • Cancer Therapy : Given its cytotoxic properties, this compound may serve as a lead candidate for developing new anticancer agents.
  • Antimicrobial Agents : Its ability to inhibit microbial growth positions it as a potential candidate for treating infections.
  • Drug Development : The compound's unique structure may facilitate the development of novel drugs targeting specific pathways involved in disease progression.

Q & A

Q. What are the established synthetic routes for (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide, and what reaction conditions are critical for achieving high yields?

The synthesis involves multi-step organic reactions, starting with the preparation of the benzo[d]thiazole core. Key steps include:

  • Condensation : Reacting 4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-one with 3-methylisoxazole-5-carboxylic acid derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) using coupling agents like EDC/HOBt .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the (E)-isomer . Critical conditions:
  • Temperature control (60–80°C) to prevent side reactions.
  • Anhydrous conditions to avoid hydrolysis of the imine bond .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • 1H and 13C NMR : Confirm methoxy groups (δ 3.8–4.0 ppm), methyl groups on the benzothiazole (δ 2.1–2.5 ppm), and isoxazole protons (δ 6.5–7.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 390.12) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1650 cm⁻¹) stretches .
  • HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What are the recommended storage conditions to ensure the compound’s stability during experimental workflows?

  • Store at -20°C under inert gas (argon) to prevent oxidation or hydrolysis of the imine bond.
  • Protect from light due to photosensitive methoxy groups.
  • Use desiccants (e.g., silica gel) to avoid moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data reported for this compound across different studies?

  • Standardize assays : Use consistent cell lines (e.g., ATCC-certified strains) and protocols (e.g., CLSI guidelines for antimicrobial MIC testing) .
  • Validate purity : Ensure batch-to-batch consistency via HPLC and NMR to rule out impurities affecting activity .
  • Comparative studies : Test structural analogs (e.g., methoxy vs. ethoxy substitutions) to isolate functional group contributions .

Q. What computational and experimental approaches are recommended to elucidate the structure-activity relationship (SAR) of this compound’s benzothiazole and isoxazole moieties?

  • Molecular docking : Predict binding interactions with target proteins (e.g., bacterial topoisomerase IV for antimicrobial activity) using software like AutoDock .
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data .
  • Analog synthesis : Modify substituents (e.g., replace 4,7-dimethoxy with halogen groups) and evaluate activity shifts .

Q. What strategies are effective in optimizing the synthetic pathway to improve scalability while maintaining enantiomeric purity?

  • Flow chemistry : Enhances reaction control and reduces side products via continuous processing .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
  • Chiral chromatography : Use cellulose-based columns to resolve (E)- and (Z)-isomers during purification .

Q. How can researchers identify metabolic pathways and degradation products of this compound in biological systems?

  • In vitro metabolism : Incubate with liver microsomes (e.g., human S9 fraction) and analyze metabolites via LC-MS/MS .
  • Degradation studies : Expose the compound to simulated gastric fluid (pH 2.0) or UV light, followed by HRMS for structural elucidation of degradation byproducts .

Data Contradiction Analysis

For conflicting biological

  • Replicate assays in triplicate using standardized protocols.
  • Cross-reference with structurally similar compounds (e.g., ’s thiazole-acrylamide hybrids) to identify trends in activity .

Key Methodological Recommendations

  • Synthetic optimization : Prioritize ultrasound-assisted methods to reduce reaction times (e.g., 30 minutes vs. 24 hours under traditional reflux) .
  • Biological testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to contextualize activity levels .

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